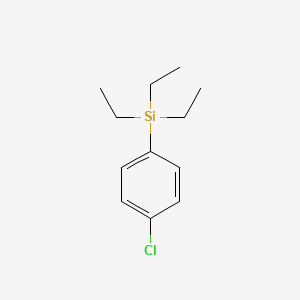

(4-Chlorophenyl)triethylsilane

Description

Significance of Organosilicon Compounds in Contemporary Organic Synthesis and Materials Science

The utility of organosilicon compounds in organic synthesis is vast and continually expanding. They serve as crucial synthetic intermediates, enabling a wide array of chemical transformations. researchgate.netlkouniv.ac.in The silicon-carbon bond, while generally stable, can be selectively cleaved under specific conditions, allowing for the controlled formation of new bonds. encyclopedia.publkouniv.ac.in This reactivity is harnessed in numerous name reactions and synthetic strategies. Furthermore, silylating agents are widely used to protect reactive functional groups during multi-step syntheses, enhancing reaction selectivity and stability. shinetsusilicone-global.com

In the realm of materials science, organosilicon compounds are fundamental to the production of silicones, which include a wide range of oils, rubbers, and resins. rsc.org These materials exhibit exceptional properties such as thermal stability, water resistance, and biocompatibility, leading to their use in diverse applications from electronics and coatings to medical implants. cfsilicones.comscienceinfo.com The incorporation of silicon into polymer backbones can significantly enhance their thermal, mechanical, and chemical properties, leading to the development of advanced hybrid materials. wiley-vch.decfsilicones.com

Overview of Arylsilane Structures and Their Diverse Reactivity Profiles

Arylsilanes are a subclass of organosilicon compounds where a silicon atom is directly bonded to an aromatic ring. This structural motif gives rise to a unique reactivity profile. The silicon group can influence the electronic properties of the aromatic ring and participate in a variety of chemical reactions.

The synthesis of arylsilanes can be achieved through several methods, including the reaction of organomagnesium reagents (Grignard reagents) with chlorosilanes and transition-metal-catalyzed silylation of aryl halides. organic-chemistry.orgscholaris.ca These methods allow for the introduction of a silyl (B83357) group onto a wide range of aromatic systems.

Arylsilanes are known to undergo a number of important transformations. One of the most significant is their participation in cross-coupling reactions, such as the Hiyama coupling, where the silicon group acts as a nucleophilic partner. scientificlabs.comresearchgate.net Additionally, the silicon-aryl bond can be cleaved and the aryl group functionalized in various ways, for instance, through oxidation to form phenols. nih.govrsc.org This reactivity makes arylsilanes valuable building blocks in the synthesis of complex organic molecules.

Research Context of (4-Chlorophenyl)triethylsilane within the Broader Field of Organosilane Chemistry

This compound is a specific example of an arylsilane that combines the structural features of a chlorinated aromatic ring and a triethylsilyl group. Its study is situated within the broader effort to understand and utilize the chemistry of functionalized arylsilanes. The presence of the chloro-substituent on the phenyl ring and the ethyl groups on the silicon atom influence the compound's reactivity and potential applications.

Research into compounds like this compound contributes to the fundamental understanding of how different substituents on both the aryl and silyl moieties affect the properties and reactivity of the molecule. This knowledge is crucial for the rational design of new organosilicon reagents and materials with tailored functionalities. For instance, the related compound (4-Chlorophenyl)triethoxysilane has been used in the development of photovoltaic devices and as an intermediate in the synthesis of complex organic structures. scientificlabs.comsigmaaldrich.com The study of this compound and its reactions adds to the growing toolbox of organosilicon chemistry, providing new avenues for synthetic innovation and materials development.

Structure

3D Structure

Properties

Molecular Formula |

C12H19ClSi |

|---|---|

Molecular Weight |

226.82 g/mol |

IUPAC Name |

(4-chlorophenyl)-triethylsilane |

InChI |

InChI=1S/C12H19ClSi/c1-4-14(5-2,6-3)12-9-7-11(13)8-10-12/h7-10H,4-6H2,1-3H3 |

InChI Key |

BWEKZNCGZGUUSW-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformations Involving 4 Chlorophenyl Triethylsilane and Triethylsilane Systems

Hydrosilylation Reactions and Their Applications

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. cfsilicones.comwikipedia.org This reaction is widely employed for the synthesis of alkyl and vinyl silanes from alkenes and alkynes, respectively. wikipedia.org Triethylsilane, a readily available and convenient liquid, is frequently used in these transformations, particularly in studies of hydrosilylation catalysis. wikipedia.org

Catalytic Hydrosilylation of Alkenes and Alkynes by Triethylsilane

The addition of triethylsilane to alkenes and alkynes is typically facilitated by transition metal catalysts. cfsilicones.com Platinum complexes, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are highly effective and have been instrumental in the widespread adoption of hydrosilylation. wikipedia.org Other transition metals, including rhodium, ruthenium, osmium, and iridium, also catalyze this transformation. wikipedia.orgmsu.edu For instance, the hydrosilylation of phenylacetylene (B144264) with triethylsilane can yield three different isomers, with the product distribution being dependent on the catalyst employed. msu.edu

The general reaction scheme for the hydrosilylation of an alkene is as follows:

R-CH=CH₂ + (C₂H₅)₃SiH → R-CH₂-CH₂-Si(C₂H₅)₃

Similarly, for an alkyne:

R-C≡CH + (C₂H₅)₃SiH → R-CH=CH-Si(C₂H₅)₃

These reactions are crucial for producing organosilicon compounds that find applications in materials science and electronics. cfsilicones.com

Regioselectivity and Stereoselectivity in Hydrosilylation Processes

The regioselectivity of alkene hydrosilylation with triethylsilane typically results in anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of a terminal alkene. wikipedia.org However, the development of catalysts for Markovnikov addition is an active area of research. wikipedia.org

In the hydrosilylation of alkynes, the stereoselectivity of the addition (syn or anti) is highly dependent on the catalyst and the substrate. For example, with terminal alkynes, ruthenium and some rhodium catalysts tend to favor the formation of the (Z)-β-isomer (syn-addition), while platinum and iridium catalysts often yield the (E)-β-isomer (anti-addition) as the major product. msu.edu The hydrosilylation of internal thioalkynes using a cationic ruthenium catalyst, [Cp*Ru(MeCN)₃]⁺, with a bulky silane (B1218182) proceeds with excellent α-regioselectivity and syn-stereoselectivity. pkusz.edu.cn This unusual syn-selectivity is attributed to the directing effect of the sulfenyl group. pkusz.edu.cn

Furthermore, in the hydrosilylation of α,β-unsaturated ketones and aldehydes, triethylsilane with a chlorotris(triphenylphosphine)rhodium(I) catalyst leads to regioselective 1,4-hydrosilylation. msu.educhemicalbook.com This is in contrast to using phenylsilane, which favors 1,2-hydrosilylation. chemicalbook.com

Table 1: Catalyst Effects on Hydrosilylation

| Catalyst System | Substrate | Product(s) | Selectivity |

|---|---|---|---|

| Ruthenium or Rhodium complexes | Terminal alkynes | (Z)-β-isomer | Preferential |

| Platinum or Iridium catalysts | Terminal alkynes | (E)-β-isomer | Major product |

| Chlorotris(triphenylphosphine)rhodium(I) | α,β-unsaturated ketones/aldehydes | 1,4-hydrosilylation product | Regioselective |

| [Cp*Ru(MeCN)₃]⁺ | Internal thioalkynes | α-syn-addition product | High regio- and stereoselectivity |

Reductive Transformations Mediated by Triethylsilane

Triethylsilane is a mild and selective reducing agent, valued for its ability to reduce various functional groups under conditions that preserve other sensitive moieties. cfsilicones.commsu.edudakenchem.com It serves as a hydride donor, a property derived from its reactive Si-H bond. dakenchem.com

Reduction of Carbonyl Compounds and Imines

Triethylsilane is widely used for the reduction of carbonyl compounds (aldehydes and ketones) to the corresponding alcohols. cfsilicones.comchemicalbook.comcdnsciencepub.com This reduction is often carried out in the presence of an acid or a catalyst. For instance, the combination of triethylsilane and trifluoroacetic acid is a common reagent system for this transformation. chemicalbook.com The reduction mechanism typically involves the transfer of a hydride from the silane to the carbonyl carbon, which may be activated by the acid. chemicalbook.com

Imines can also be effectively reduced to their corresponding secondary amines using triethylsilane. tandfonline.comtandfonline.com A simple and chemoselective method for this reduction involves the use of zinc dust as a catalyst in conjunction with triethylsilane at room temperature. tandfonline.comtandfonline.com This method is applicable to a variety of aldimines and ketimines. tandfonline.com Another approach utilizes a diiodine-triethylsilane system for the reduction of N-sulfonyl aldimines to N-alkylsulfonamides in high yields. organic-chemistry.org

Table 2: Reduction of Carbonyls and Imines with Triethylsilane

| Substrate | Reagent System | Product |

|---|---|---|

| Aldehydes/Ketones | Triethylsilane / Trifluoroacetic acid | Alcohols |

| Aldimines/Ketimines | Triethylsilane / Zinc dust | Secondary amines |

| N-sulfonyl aldimines | Triethylsilane / Diiodine | N-alkylsulfonamides |

Reductive Deprotection of Ethers and Acetals

Triethylsilane is a valuable reagent for the deprotection of various protecting groups, particularly ethers and acetals. The combination of triethylsilane with a Lewis acid, such as boron trifluoride etherate, can be used for the deoxygenation of certain alcohols. wikipedia.org Benzylic alcohols are reduced to the corresponding toluene (B28343) derivatives under relatively mild conditions. gelest.com

In carbohydrate chemistry, a combination of triethylsilane and 10% Pd/C in methanol (B129727) provides a clean and efficient method for the deprotection of benzylidene acetals and benzyl (B1604629) ethers at room temperature. nih.govbeilstein-journals.org This catalytic transfer hydrogenation approach avoids the need for handling flammable hydrogen gas. beilstein-journals.org Similarly, triphenylmethyl (trityl) ethers can be reductively cleaved using triethylsilane in the presence of a catalytic amount of triethylsilyl triflate or trimethylsilyl (B98337) triflate. researchgate.net This method is mild enough to be compatible with a variety of acid-sensitive functional groups. researchgate.net

Chemoselective Reductions in Complex Molecular Architectures

A key advantage of triethylsilane as a reducing agent is its chemoselectivity, allowing for the reduction of specific functional groups within complex molecules containing other sensitive functionalities. cfsilicones.comdakenchem.com For example, the mild nature of triethylsilane allows for the selective reduction of aldehydes over ketones in some systems. gelest.com

In the context of complex natural product synthesis, the selective deprotection of a triethylsilyl (TES) ether in the presence of a tert-butyldimethylsilyl (TBDMS) ether can be achieved with high efficiency. nih.gov This highlights the fine-tuning possible with silane-based reagents. Furthermore, the reduction of a benzylic alcohol can be accomplished in the presence of benzyl ethers, a tetrahydrofuran (B95107) ring, and an acetal, demonstrating the high degree of chemoselectivity achievable with triethylsilane-based reducing systems. gelest.com The combination of triethylsilane with titanium(IV) chloride is a particularly effective reagent for the selective reduction of acetals. msu.edu

Derivatization and Reagent Generation from Triethylsilane

Formation of Triethylsilyl Ethers as Protecting Groups

Triethylsilyl (TES) ethers are commonly employed as protecting groups for alcohols in organic synthesis due to their ease of formation, stability under a range of reaction conditions, and selective removal. The formation of a TES ether involves the reaction of an alcohol with a triethylsilylating agent, most commonly triethylsilyl chloride (TESCl), in the presence of a base.

The general procedure for the protection of an alcohol as a TES ether is straightforward. The alcohol is treated with TESCl and a suitable base, such as triethylamine (B128534) or imidazole, in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). thieme-connect.comelsevierpure.com The base serves to neutralize the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the formation of the silyl (B83357) ether. The reaction proceeds via an SN2-like mechanism, where the alcohol oxygen attacks the silicon center, leading to the displacement of the chloride leaving group. thieme-connect.com

The stability of silyl ethers is influenced by the steric bulk of the substituents on the silicon atom. Triethylsilyl ethers are more stable to acidic hydrolysis than trimethylsilyl (TMS) ethers but less stable than more sterically hindered silyl ethers like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers. elsevierpure.com This differential stability allows for the selective protection and deprotection of multiple hydroxyl groups within the same molecule.

Deprotection of TES ethers can be achieved under acidic conditions or with fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). thieme-connect.comcmu.edu The strong silicon-fluorine bond (bond energy ~142 kcal/mol) makes fluoride-mediated deprotection particularly effective. chemicalbook.com

Table 2: Comparison of Common Silyl Ether Protecting Groups

| Silyl Group | Abbreviation | Typical Reagent | Relative Stability to Acid | Relative Stability to Base |

| Trimethylsilyl | TMS | TMSCl | 1 | 1 |

| Triethylsilyl | TES | TESCl | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMSCl | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | TIPSCl | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl | 5,000,000 | ~20,000 |

Data adapted from reference elsevierpure.com.

In Situ Generation of Other Triethylsilyl-Based Reagents

Triethylsilane can serve as a precursor for the in situ generation of other reactive species, which can then participate in subsequent chemical transformations. This approach avoids the isolation and handling of potentially unstable or difficult-to-prepare reagents.

One notable example is the in situ generation of molecular hydrogen (H₂). The addition of triethylsilane to palladium on charcoal (Pd/C) results in the rapid and efficient production of H₂, which can then be used for the reduction of a wide array of functional groups. nih.gov This method allows for reductions under mild, neutral conditions and is effective for multiple bonds, azides, imines, and nitro groups, as well as for the deprotection of benzyl and allyl groups. nih.govorganic-chemistry.org

Another application is the in situ formation of silyl ethers, which can then act as reagents themselves. For instance, in certain multicomponent reactions, alcohols can be converted in situ to their corresponding trimethylsilyl ethers using reagents like N,N'-bis(trimethylsilyl)urea (BSU). researchgate.net These in situ generated silyl ethers can then participate in subsequent coupling reactions, such as the copper-catalyzed aminoetherification of alkenes. researchgate.net While this example uses a trimethylsilyl source, the principle can be extended to triethylsilyl systems.

Triethylsilane is also used to generate other reactive intermediates in situ. For example, the combination of triethylsilane and indium(III) chloride can generate indium hydride (Cl₂InH) through transmetalation. nih.gov This in situ generated indium hydride has been utilized in radical cyclizations of enynes. nih.gov Similarly, the combination of triethylsilane with indium(III) bromide can be used for the direct reduction of esters to ethers. thieme-connect.deelsevierpure.com

Reactivity Studies of Related Chlorophenyl-Containing Triethylsilyl Compounds

Transformations of Acylsilanes with 4-Chlorophenyl Moieties

Acylsilanes are a unique class of carbonyl compounds characterized by a silicon atom bonded directly to the carbonyl carbon. This arrangement imparts distinct chemical properties and reactivity compared to conventional ketones. While specific studies on the transformations of acylsilanes bearing a (4-chlorophenyl)triethylsilyl group are limited, the extensive research on aryl-substituted acylsilanes provides a solid foundation for understanding their potential reactivity. The 4-chlorophenyl group, being an electron-withdrawing substituent on the silicon, can influence the electronic properties and reactivity of the acylsilane moiety.

A key reaction of acylsilanes involves the generation of siloxycarbenes. Upon photochemical or thermal activation, acylsilanes can undergo a 1,2-silyl shift (a Brook-type rearrangement) to form highly reactive siloxycarbene intermediates. rsc.org These carbenes can then participate in a variety of transformations, including insertions into X-H bonds (e.g., O-H and N-H bonds) and additions to multiple bonds. commonorganicchemistry.com For instance, visible-light-mediated irradiation of acylsilanes in the presence of indoles leads to the formation of stable silylated N,O-acetals in high yields. commonorganicchemistry.com

Acylsilanes have also been employed in cyclization reactions. For example, a visible-light-induced [4+1] cyclization-aromatization of acylsilanes and α,β-unsaturated ketones provides a novel route to substituted furans under catalyst- and additive-free conditions. researchgate.net The proposed mechanism involves the initial formation of a siloxycarbene, which then undergoes nucleophilic addition to the alkene, followed by intramolecular cyclization and aromatization. researchgate.net The presence of an aryl group on the silicon, such as a 4-chlorophenyl group, would be incorporated into the final furan (B31954) product as a silyl substituent.

Furthermore, acylsilanes can act as aldehyde equivalents in nucleophilic addition reactions. rsc.org The silyl group can be removed and replaced by a hydrogen atom, typically through the action of a fluoride source. rsc.org This allows for the synthesis of secondary alcohols with high stereocontrol in some cases. rsc.org The electronic nature of the substituents on the silicon atom can influence the susceptibility of the carbonyl group to nucleophilic attack.

Table 3: Representative Transformations of Acylsilanes

| Acylsilane Reactant | Co-reactant | Conditions | Transformation | Product | Reference(s) |

| Aryl Acylsilane | Indole | Visible light (415 nm), CH₂Cl₂ | Photo-click reaction | Silylated N,O-acetal | commonorganicchemistry.com |

| Aryl Acylsilane | α,β-Unsaturated Ketone | Visible light, catalyst-free | [4+1] Cyclization-aromatization | Substituted Silyl Furan | researchgate.net |

| Benzoyltrimethylsilane | Grignard Reagent | Diethyl ether | Nucleophilic addition | α-Silyl-α-hydroxyalkane | rsc.org |

| 1,5-Bis-acylsilane | p-Toluenesulfonic acid (TsOH) | - | Intramolecular cyclization | Disilylhydropyran | rsc.org |

Advanced Spectroscopic Characterization of 4 Chlorophenyl Triethylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of (4-Chlorophenyl)triethylsilane. Through the analysis of ¹H, ¹³C, and ²⁹Si nuclei, a complete structural map of the molecule can be assembled.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in the this compound molecule. The spectrum displays distinct signals for the aromatic protons on the chlorophenyl ring and the aliphatic protons of the triethylsilyl group.

The aromatic region typically shows two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the silicon atom and those ortho to the chlorine atom are chemically non-equivalent, leading to separate signals. The ethyl groups attached to the silicon atom present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling with each other. The integration of these signals corresponds to the number of protons in each environment (2H, 2H, 6H, and 9H, respectively).

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| Aromatic Protons | |||

| ~7.45 | Doublet | Value not available | 2H, Protons ortho to Si |

| ~7.30 | Doublet | Value not available | 2H, Protons ortho to Cl |

| Ethyl Protons | |||

| ~0.99 | Triplet | Value not available | 9H, -Si-CH₂-CH₃ |

| ~0.80 | Quartet | Value not available | 6H, -Si-CH₂ -CH₃ |

Note: Specific chemical shift and coupling constant values are based on general principles of NMR spectroscopy for similar structures. Precise data can be found in specialized spectral databases and literature. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all non-equivalent carbon atoms in the molecule. For this compound, this includes four distinct signals for the aromatic carbons and two signals for the ethyl carbons.

The chlorophenyl group shows four peaks: one for the carbon atom bonded to silicon (ipso-carbon), one for the carbon bonded to chlorine, two for the ortho and meta carbons, which are distinct due to the different substituents. The quaternary carbons (bonded to Si and Cl) are typically weaker in intensity. The ethyl groups show two signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) carbons.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Aromatic Carbons | |

| ~138.0 | C-Cl |

| ~135.0 | C (ortho to Si) |

| ~130.0 | C-Si (ipso) |

| ~128.5 | C (ortho to Cl) |

| Ethyl Carbons | |

| ~7.5 | -Si-CH₂ -CH₃ |

| ~3.5 | -Si-CH₂-CH₃ |

Note: Specific chemical shift values are based on general principles of ¹³C NMR and data for analogous compounds. chemicalbook.comresearchgate.net Precise data can be found in specialized spectral databases and literature. rsc.org

Silicon-29 NMR (²⁹Si NMR) is a powerful technique for directly observing the silicon nucleus, providing valuable information about its chemical environment. The ²⁹Si chemical shift is highly sensitive to the nature of the substituents attached to the silicon atom. For aryltrialkylsilanes, the resonance typically appears in a characteristic region of the spectrum. The presence of an electron-withdrawing chlorine atom on the phenyl ring influences the electronic environment of the silicon atom, which is reflected in its chemical shift. The spectrum for this compound is expected to show a single resonance, confirming the presence of a single silicon environment. The chemical shift for this compound is generally found to be negative, relative to the standard tetramethylsilane (B1202638) (TMS). researchgate.netunavarra.esresearchgate.net

Table 3: ²⁹Si NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~ -4.5 | (4-ClC₆H₄)Si (CH₂CH₃)₃ |

Note: The specific chemical shift is an approximate value based on literature for similar organosilicon compounds. rsc.org

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for verifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org In the analysis of this compound, the sample is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and interaction with the column's stationary phase.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion (M⁺) and its subsequent fragment ions are detected. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Characteristic fragmentation patterns would include the loss of an ethyl radical (M-29), the loss of the chlorophenyl group, or the formation of a triethylsilyl cation. The presence of chlorine would be indicated by the characteristic isotopic pattern (³⁵Cl/³⁷Cl) in the molecular ion and any chlorine-containing fragments. nist.gov

Silica (B1680970) gel column chromatography is a standard and effective method for the purification of this compound from non-volatile impurities or byproducts of a chemical synthesis. acs.orgrsc.orgacs.org In this technique, a glass column is packed with silica gel, which serves as the polar stationary phase.

The crude product mixture is loaded onto the top of the column and eluted with a solvent system, the mobile phase. Given the relatively non-polar nature of this compound, a non-polar eluent is typically employed. Solvents such as hexane, pentane, or cyclohexane (B81311) are effective in moving the compound down the column while retaining more polar impurities at the top. acs.orgyoutube.com For mixtures where separation is more challenging, a gradient elution may be used, starting with a non-polar solvent and gradually increasing the polarity, for instance, by adding small amounts of ethyl acetate (B1210297) or dichloromethane (B109758). The progress of the separation is monitored by techniques like Thin Layer Chromatography (TLC), and fractions containing the pure product are collected for subsequent analysis. Some arylalkylsilanes may exhibit instability on silica gel, potentially leading to partial desilylation, which necessitates rapid purification. acs.org

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile analytical technique widely employed for monitoring the progress of chemical reactions. aga-analytical.com.pllibretexts.org Its simplicity and the small quantity of sample required make it an ideal choice for quickly assessing the status of a reaction, such as the formation of this compound. aga-analytical.com.pl The fundamental principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a thin layer of adsorbent like silica gel on a plate) and a mobile phase (a solvent or solvent mixture). aga-analytical.com.pl

In the context of synthesizing this compound, likely through a reaction involving an aryl halide and a triethylsilylating agent, TLC is instrumental in tracking the consumption of the starting materials and the emergence of the product. libretexts.orgscholaris.ca To effectively monitor such a reaction, a TLC plate is spotted with three lanes: one for the limiting reactant, one for the reaction mixture, and a "co-spot" lane containing both the limiting reactant and the reaction mixture. libretexts.org As the reaction proceeds, aliquots are taken from the reaction mixture at regular intervals and spotted on the TLC plate. libretexts.org The disappearance of the spot corresponding to the limiting reactant and the appearance of a new spot for this compound indicate the progression of the reaction. libretexts.org The relative positions of the spots, represented by their retention factor (Rf) values, are dependent on the polarity of the compounds and the chosen eluent system.

The choice of the stationary and mobile phases is critical for achieving good separation. For organosilicon compounds like this compound, silica gel is a common stationary phase. aga-analytical.com.pladvion.com The mobile phase, or eluent, is typically a mixture of non-polar and polar solvents, with the ratio adjusted to optimize the separation of reactants, products, and any byproducts. For instance, a common mobile phase for separating organosilicon compounds is a mixture of hexanes and ethyl acetate. libretexts.org

Visualization of the spots on the TLC plate can be achieved through various methods. If the compounds are UV-active, they can be visualized under a UV lamp. libretexts.org For compounds that are not UV-active, various staining reagents can be used. itwreagents.comepfl.ch These reagents react with the compounds on the plate to produce colored spots. itwreagents.comepfl.ch The selection of the appropriate visualization technique depends on the chemical nature of the compounds being analyzed.

Table 1: Hypothetical TLC Monitoring of this compound Synthesis

| Time (min) | Limiting Reactant (Spot 1) | Reaction Mixture (Spot 2) | Product: this compound (Spot 3) |

| 0 | Present | Present | Absent |

| 30 | Present | Present | Present (faint) |

| 60 | Faint | Present | Present (strong) |

| 120 | Absent | Faint | Present (strong) |

This table illustrates the expected progression of spots on a TLC plate during the synthesis of this compound, assuming the limiting reactant is more polar than the product.

Advanced Surface Analysis Techniques for Catalytic Studies

X-ray Photoelectron Spectroscopy (XPS) in Mechanistic Investigations

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique that provides valuable insights into the elemental composition, chemical states, and electronic structure of the top 1-10 nanometers of a material's surface. rockymountainlabs.compsu.edu This makes it an indispensable tool in catalysis research, particularly for understanding the mechanisms of reactions involving solid catalysts. rockymountainlabs.comnumberanalytics.com In the context of catalytic reactions that could form or involve this compound, such as cross-coupling reactions, XPS can be employed to probe the surface of the catalyst to elucidate the roles of different components and identify active species. nih.govosti.gov

The fundamental principle of XPS is based on the photoelectric effect. psu.edu When the surface of a sample is irradiated with X-rays of a known energy, core-level electrons are ejected from the atoms. psu.edu The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. psu.edu The binding energy is characteristic of the element and its chemical environment (oxidation state, bonding partners), allowing for detailed chemical state analysis. rockymountainlabs.compsu.edu

In mechanistic investigations of catalytic reactions relevant to this compound, XPS can provide crucial information at various stages:

Catalyst Characterization: Before a reaction, XPS is used to determine the surface composition of the catalyst, confirming the presence and chemical state of the active metals and any promoters or support materials. rockymountainlabs.com This ensures the catalyst is in the desired state before the reaction begins.

Identification of Active Sites: During or after a reaction, XPS can identify changes in the chemical state of the catalyst components. numberanalytics.com For example, a change in the oxidation state of a metal center can indicate its involvement in the catalytic cycle. By analyzing the XPS spectra of the catalyst at different reaction times, researchers can identify the active sites responsible for the catalytic activity. numberanalytics.com

Adsorption of Reactants: XPS can detect the presence of reactants, intermediates, and products adsorbed on the catalyst surface. Although not always straightforward for all species, the presence of elements from the reactants, such as silicon and chlorine in the case of reactions involving this compound, can be monitored on the catalyst surface.

Catalyst Deactivation: XPS is also a valuable tool for studying catalyst deactivation mechanisms. rockymountainlabs.com By analyzing the surface of a deactivated catalyst, it is possible to identify the cause of deactivation, such as the deposition of carbonaceous residues or changes in the chemical state of the active components. rockymountainlabs.com

For a hypothetical catalytic reaction producing this compound, high-resolution XPS scans of the relevant core levels (e.g., C 1s, Si 2p, Cl 2p, and the core levels of the catalyst metal) would be acquired. The C 1s spectrum can be complex due to adventitious carbon, but careful deconvolution can reveal peaks corresponding to the phenyl group and the ethyl groups of the silane (B1218182). The Si 2p spectrum would be particularly informative, with the binding energy indicating the chemical environment of the silicon atom. A shift in the Si 2p binding energy compared to a standard reference could provide information about the interaction of the silane with the catalyst surface. Similarly, the Cl 2p spectrum would confirm the presence and chemical state of the chlorine atom.

Table 2: Representative XPS Binding Energies for Elements in this compound and a Hypothetical Catalyst

| Element | Core Level | Hypothetical Binding Energy (eV) | Information Provided |

| Carbon | C 1s | ~284.8 (adventitious C), ~285.5 (C-Si), ~286.5 (C-Cl) | Chemical environment of carbon atoms |

| Silicon | Si 2p | ~102.0 | Oxidation state and bonding of silicon |

| Chlorine | Cl 2p | ~200.0 (Cl 2p3/2), ~201.6 (Cl 2p1/2) | Presence and chemical state of chlorine |

| Catalyst Metal (e.g., Pd) | Pd 3d | Varies with oxidation state (e.g., ~335.2 for Pd(0)) | Oxidation state and role in catalysis |

Note: The binding energies are approximate and can vary depending on the specific chemical environment and instrument calibration.

By correlating the changes observed in the XPS spectra with the reaction conditions and catalytic performance, a detailed picture of the reaction mechanism at the molecular level can be constructed.

Applications of 4 Chlorophenyl Triethylsilane and Its Derivatives in Chemical Synthesis and Materials Science

Role in Advanced Organic Synthesis Methodologies

The silicon-hydride (Si-H) bond in triethylsilane is a key functional group that participates in a variety of chemical transformations, most notably hydrosilylation reactions. wikipedia.org The substitution of a 4-chlorophenyl group onto the silicon atom modulates the reactivity of this bond, providing a tool for chemists to fine-tune reaction outcomes.

(4-Chlorophenyl)triethylsilane serves as a modified hydrosilylating agent in stereoselective reductions of prochiral substrates like ketones and imines. In these reactions, a catalyst, typically a transition metal complex with a chiral ligand, facilitates the transfer of the hydride from the silane (B1218182) to the substrate. The steric and electronic properties of the silane are critical for achieving high levels of enantioselectivity or diastereoselectivity. chemicalbook.com

The 4-chlorophenyl group is electron-withdrawing, which influences the polarity and reactivity of the Si-H bond compared to simple alkylsilanes or unsubstituted phenylsilanes. This electronic modification can affect the interaction between the silane, the catalyst, and the substrate, thereby influencing the stereochemical outcome of the reaction. For instance, in the metal-catalyzed hydrosilylation of α,β-unsaturated ketones, the choice of silane can dictate whether 1,2- or 1,4-addition occurs. While triethylsilane often favors 1,4-addition, the electronic nature of arylsilanes can be tuned to control this regioselectivity. chemicalbook.com Research in the field has demonstrated that subtle changes in the silane's structure can lead to significant differences in stereoselectivity, highlighting the importance of having a diverse toolkit of silane reagents like this compound.

Table 1: Comparison of Silanes in Stereoselective Reductions

| Silane | Typical Substrate | Key Feature | Common Catalyst Type |

|---|---|---|---|

| Triethylsilane | α,β-Unsaturated Ketones | Mild reducing agent, often promotes 1,4-reduction. chemicalbook.comchemicalbook.com | Rhodium, Ruthenium Complexes chemicalbook.com |

| Phenylsilane | α,β-Unsaturated Ketones | Can favor 1,2-reduction, complementing triethylsilane. chemicalbook.com | Rhodium Complexes |

| Diphenylsilane | Prochiral Ketones | Often used in asymmetric hydrosilylation for high enantioselectivity. | Chiral Rhodium or Iridium Complexes |

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov Hydrosilylation reactions are particularly well-suited for adaptation to flow systems. The use of immobilized catalysts in packed-bed reactors or soluble catalysts in microreactor systems allows for efficient and controlled reactions. rsc.orgrsc.org

Protocols for the continuous-flow hydrosilylation of aldehydes, ketones, and alkenes have been successfully developed, demonstrating the robustness of this approach. ucl.ac.ukamanote.com These systems can operate at high temperatures and pressures, enabling reactions with substrates that are unreactive under standard batch conditions. ucl.ac.uk this compound, as a liquid silane with predictable reactivity, is an ideal candidate for use in such integrated flow systems. Its derivatives, like trichloro(4-chlorophenyl)silane, can also be employed in multi-step continuous processes for the manufacturing of complex molecules, where intermediates are generated and consumed in a continuous stream without isolation. google.comtue.nl The ability to telescope multiple reaction steps, such as a Grignard reaction followed by hydrosilylation or a condensation followed by reduction, represents a significant advancement in chemical manufacturing efficiency. nih.govucl.ac.uk

Contribution to Polymer and Material Science Research

Organofunctional silanes are fundamental building blocks in modern materials science, acting as coupling agents, crosslinkers, and precursors for high-performance polymers. The incorporation of the (4-chlorophenyl)triethylsilyl moiety into a polymer structure can impart desirable properties such as increased thermal stability, modified refractive index, and tailored surface characteristics.

This compound and its derivatives can be used in the synthesis of advanced silicon-based polymers. For example, functionalized arylsilanes can be incorporated into polysiloxanes, the most common class of silicone polymers. The rigid chlorophenyl group can enhance the thermal stability and mechanical strength of the resulting polymer compared to standard polydimethylsiloxane (B3030410) (PDMS).

Furthermore, these silanes can serve as monomers or functionalizing agents in the synthesis of hyperbranched polymers (HBPs). nih.gov Silanes can act as crosslinking or end-capping agents, allowing for precise control over the polymer's architecture and functionality. The presence of the chloro- group on the periphery of an HBP provides a reactive handle for further post-polymerization modification, enabling the creation of highly specialized materials for applications in electronics and sensor technology. nih.gov Derivatives like trimethoxy(4-vinylphenyl)silane (B96534) are explicitly used as intermediates for preparing silicone polymers, where the vinyl group allows for polymerization. cfmats.com

Table 2: Influence of Functional Groups on Silicone Polymer Properties

| Functional Group | Introduced Property | Potential Application |

|---|---|---|

| Phenyl | Increased thermal stability, altered refractive index | High-performance elastomers, optical materials |

| Chlorophenyl | Enhanced thermal stability, site for further reaction | Fire-retardant materials, functional coatings |

| Vinyl | Crosslinking site via hydrosilylation or radical polymerization | Silicone elastomers (RTV/LSR), adhesives |

| Amino | Improved adhesion to substrates, basic character | Coupling agents, surface modifiers |

Polymers and oligomers derived from this compound are valuable in the formulation of high-performance coatings and sealants. Organofunctional silanes are widely used to promote adhesion between organic polymer resins and inorganic substrates like glass and metal. nih.gov The silane acts as a molecular "bridge," forming stable covalent bonds with both materials.

Coatings formulated with polymers containing the chlorophenyl group can exhibit enhanced resistance to heat and weathering. These silanes can also be used to create hydrophobic or oleophobic surfaces, leading to applications in water-repellent coatings, anti-graffiti surfaces, and release coatings. gelest.com In the field of preceramic polymers, functional silanes serve as precursors to materials like silicon carbide (SiC) and silicon nitride (SiN), which are used for extremely hard and thermally resistant ceramic coatings. mdpi.com The inclusion of a (4-chlorophenyl)silyl unit could be used to modify the properties of these ceramic materials or the precursor polymer itself.

Intermediates in Specialty Chemical Manufacturing and Fine Chemical Synthesis

Beyond their direct applications, this compound and its derivatives are crucial intermediates in the multi-step synthesis of fine and specialty chemicals. The combination of the silicon center and the functionalized aryl ring provides a versatile platform for constructing complex molecular architectures.

The synthesis of trichloro(4-chlorophenyl)silane from 1-bromo-4-chlorobenzene (B145707) and silicon tetrachloride is a documented pathway to a key synthetic intermediate. This trichlorosilane (B8805176) can be further functionalized to produce a wide array of other silanes. The chloro-substituent on the phenyl ring is not merely a passive group; it is a site for further chemical transformation, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the attachment of other organic fragments. This strategy is central to the synthesis of active pharmaceutical ingredients (APIs), organic light-emitting diode (OLED) materials, and other high-value compounds.

Moreover, arylsilanes are partners in the Hiyama cross-coupling reaction, where an organosilane is coupled with an organohalide. acs.org this compound can be converted into a more reactive derivative (e.g., a fluorosilane or alkoxysilane) and coupled with various partners, making it a stable and accessible precursor to complex biaryl structures. This role as a synthetic building block underscores its importance in the broader landscape of organic and materials chemistry. nih.govorganic-chemistry.org

Future Research Directions and Emerging Perspectives in 4 Chlorophenyl Triethylsilane Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is paramount to unlocking the full potential of (4-Chlorophenyl)triethylsilane. Current research trajectories are aimed at designing catalysts that offer superior activity, enhanced selectivity, and broader functional group tolerance.

A significant area of focus is the creation of recyclable homogeneous catalysts. These catalysts, which exist in the same phase as the reactants, typically offer high selectivity but are often difficult to separate from the reaction products. bnl.govnih.gov Innovations in this area include the design of catalysts that precipitate out of the reaction mixture upon completion, allowing for simple decantation and reuse. bnl.govnih.gov For instance, tungsten and rhodium-based catalysts have shown promise in the hydrosilylation of ketones and the hydroacylation of olefins, respectively, with some systems demonstrating effective recycling capabilities. bnl.govnih.govnih.gov The development of analogous recyclable catalysts for reactions involving this compound would represent a significant advancement in terms of both economic and environmental sustainability.

Furthermore, heterogeneous catalysts are being explored for C-H activation reactions. rsc.org These catalysts, being in a different phase from the reactants, are easily separated. Future work will likely involve the design of heterogeneous systems specifically tailored for the selective activation of C-H bonds in the phenyl ring of this compound, enabling direct and efficient functionalization.

The table below outlines potential novel catalytic systems and their envisioned applications in this compound chemistry.

| Catalyst Type | Potential Application with this compound | Anticipated Advantages |

| Precipitate-on-Demand Homogeneous Catalysts | Cross-coupling reactions, hydrosilylation | Simplified catalyst recovery and reuse, reduced waste |

| Heterogeneous Nanoparticle Catalysts | Selective C-H functionalization of the aromatic ring | High activity, ease of separation, potential for high selectivity |

| Bio-hybrid Catalysts | Light-driven reactions | Enhanced light absorption, potential for novel reactivity |

Exploration of Undiscovered Reactivity Pathways for the Chlorophenyl-Silane Moiety

Beyond established transformations, future research is expected to uncover novel reactivity pathways for the chlorophenyl-silane moiety, expanding its synthetic utility. Two particularly promising areas are C-H activation and photoredox catalysis.

Direct C-H activation of the chlorophenyl ring presents a powerful strategy for derivatization, avoiding the need for pre-functionalized starting materials. researchgate.net While C-H activation is a well-established field, its application to complex molecules like this compound remains an area ripe for exploration. Future studies will likely focus on developing catalytic systems that can selectively target specific C-H bonds on the aromatic ring, allowing for the introduction of a wide range of functional groups.

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, offers a mild and powerful approach to forge new bonds. princeton.edunih.govprinceton.edu This methodology could enable previously inaccessible transformations of this compound. For instance, photoredox-catalyzed cross-coupling reactions could provide new routes to biaryl compounds or facilitate the introduction of complex substituents at the chloro-substituted position. The investigation of dual catalytic strategies, combining photoredox catalysis with other catalytic cycles, could further expand the scope of possible transformations. purdue.edu

The following table details potential unexplored reactivity pathways for this compound.

| Reactivity Pathway | Potential Transformation of this compound | Enabling Technology |

| Site-Selective C-H Arylation | Synthesis of functionalized biaryl silanes | Advanced homogeneous or heterogeneous catalysts |

| Photoredox-Mediated Cross-Coupling | Formation of novel C-C and C-heteroatom bonds at the chloro-position | Visible light photocatalysts, dual catalytic systems |

| Biocatalytic Desilylation/Functionalization | Enantioselective synthesis of chiral derivatives | Engineered enzymes |

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, and the future of this compound chemistry is intrinsically linked to its integration into sustainable practices. Key areas of development include the use of greener solvents, the design of recyclable catalysts, and the implementation of flow chemistry.

The selection of reaction media is a critical aspect of green chemistry. Future research will likely explore the use of environmentally benign solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), as alternatives to traditional volatile organic compounds. sigmaaldrich.com These solvents, derived from renewable resources, can significantly reduce the environmental footprint of synthetic processes involving this compound.

Flow chemistry, which involves the continuous pumping of reactants through a reactor, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. The application of flow chemistry to reactions involving this compound could lead to more efficient and scalable synthetic routes.

The table below summarizes potential green chemistry approaches for reactions with this compound.

| Green Chemistry Approach | Application to this compound Chemistry | Sustainability Benefit |

| Use of Bio-derived Solvents | As reaction media for synthesis and functionalization | Reduced reliance on fossil fuels, lower environmental impact |

| Recyclable Catalysis | For cross-coupling and C-H activation reactions | Minimized waste, reduced catalyst consumption |

| Continuous Flow Synthesis | For the production and derivatization of the compound | Improved efficiency, enhanced safety, scalability |

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Elucidation

A thorough understanding of reaction mechanisms is essential for the rational design of new synthetic methods and catalysts. Future research will increasingly rely on a synergistic combination of advanced spectroscopic techniques and computational modeling to unravel the intricate details of reactions involving this compound.

In-situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, are powerful tools for monitoring reactions in real-time. nih.govresearchgate.netresearchgate.net These techniques can provide valuable information about the formation and consumption of reactants, intermediates, and products, offering a dynamic view of the reaction progress. The application of in-situ NMR and Raman to study the kinetics and mechanisms of catalytic reactions involving this compound will provide unprecedented insights.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting chemical reactivity. rsc.orgresearchgate.netnih.govnih.gov DFT calculations can be used to determine the geometries of transition states, calculate reaction energy barriers, and predict bond dissociation energies. rsc.orgresearchgate.netnih.govnih.gov Such studies will be instrumental in understanding the factors that control the reactivity and selectivity of this compound in various transformations, including the cleavage of the C-Cl and Si-C bonds.

The following table highlights advanced analytical and computational methods and their potential applications in studying this compound.

| Technique | Application to this compound | Information Gained |

| In-situ NMR Spectroscopy | Real-time monitoring of catalytic cross-coupling reactions | Identification of intermediates, reaction kinetics |

| In-situ Raman Spectroscopy | Probing vibrational changes during C-H activation | Mechanistic insights into bond breaking and formation |

| Density Functional Theory (DFT) | Calculation of bond dissociation energies and reaction pathways | Prediction of reactivity, rational catalyst design |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (4-Chlorophenyl)triethylsilane, and what catalysts or solvents are optimal for high yield?

- Methodological Answer : Triethylsilane is commonly used in reductive or coupling reactions. For example, in the functionalization of aromatic systems (e.g., fluorenes), triethylsilane reacts with chlorophenyl precursors in the presence of catalysts like boron trifluoride etherate or trifluoroacetic acid, with dichloromethane as a solvent . Optimizing reaction conditions (e.g., stoichiometry, temperature, and catalyst loading) is critical. For chlorophenyl derivatives, ensure inert atmospheres to prevent side reactions.

Q. How can crystallographic data confirm the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, the crystal structure of 14-(4-chlorophenyl)-14H-dibenzo[a,j]xanthene (C₂₇H₁₇ClO) was resolved using SCXRD, revealing bond angles, torsion angles, and packing motifs . Apply similar protocols: grow high-quality crystals, collect diffraction data, and refine structures using software like SHELX. Compare experimental data with computational models (e.g., DFT) for validation.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (e.g., N₂) to prevent moisture sensitivity .

- Waste disposal : Segregate waste and collaborate with certified hazardous waste handlers .

- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation or skin contact .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound derivatives?

- Methodological Answer :

- Iterative validation : Cross-check NMR, IR, and mass spectrometry (MS) data with computational predictions (e.g., DFT-calculated vibrational frequencies). For example, discrepancies in MS fragmentation patterns (e.g., unexpected [M+Cl]⁻ adducts) may arise from solvent interactions or instrument parameters .

- Error analysis : Quantify uncertainties in computational methods (e.g., basis set limitations) and experimental calibration .

Q. What methodological considerations are critical when designing catalytic systems involving this compound in multi-step organic syntheses?

- Methodological Answer :

- Catalyst selection : Use Lewis acids (e.g., BF₃·OEt₂) to activate silane bonds, as demonstrated in azafullerene functionalization .

- Reaction monitoring : Employ in-situ techniques like FTIR or GC-MS to track intermediate formation.

- Substrate compatibility : Assess steric and electronic effects of the 4-chlorophenyl group on reaction kinetics. For example, the electron-withdrawing Cl group may slow nucleophilic attacks but stabilize radical intermediates .

Q. How does the electron-withdrawing nature of the 4-chlorophenyl group influence the reactivity of triethylsilane in radical or nucleophilic reactions?

- Methodological Answer :

- Electronic effects : The Cl substituent reduces electron density on the phenyl ring, polarizing the Si–C bond and enhancing susceptibility to nucleophilic cleavage. This is critical in hydride transfer reactions .

- Radical stability : ESR studies on similar chlorophenyl-silane systems show stabilized radical intermediates due to conjugation with the aromatic ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.